[1-(Tert-butoxycarbonyl)-1H-pyrrolo[2,3-B]pyridin-2-YL]boronic acid
Overview
Description
“[1-(Tert-butoxycarbonyl)-1H-pyrrolo[2,3-B]pyridin-2-YL]boronic acid” is a chemical compound . It is also known as 1- (tert-Butoxycarbonyl)-2-pyrroleboronic Acid .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C12H15BN2O4 . The InChI code for this compound is 1S/C12H15BN2O4/c1-12(2,3)19-11(16)15-7-9(13(17)18)8-5-4-6-14-10(8)15/h4-7,17-18H,1-3H3 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 262.07 . It is a solid at room temperature . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Divergent Synthetic Pathways
Research has demonstrated the utility of related tert-butoxycarbonyl compounds in divergent synthetic pathways, enabling the selective formation of complex molecules. For instance, Rossi et al. (2007) explored the reactions of similar diaza compounds with enamines, leading to the divergent synthesis of pyridazines, pyrrolidinyl esters, and amino-pyrroles. This study highlights the role of solvent choice and temperature in directing the reaction pathway, underlining the versatility of tert-butoxycarbonyl protected compounds in synthetic organic chemistry (Rossi et al., 2007).
Methodological Advances in Amino Acid Protection
Vorbrüggen (2008) described an efficient method for introducing the Boc (tert-butoxycarbonyl) group into amino acids, a foundational technique in peptide synthesis. This method leverages tert-butoxycarbonyl chloride for high-yield Boc protection, crucial for synthesizing Boc-amino acids on a large scale (Vorbrüggen, 2008).
Building Blocks for Macrocycles
Anguera et al. (2015) reported on the synthesis of quaterpyrroles using 1-(tert-butoxycarbonyl)pyrrole-2-boronic acid as a key building block. These quaterpyrroles were then employed to construct expanded porphyrins, demonstrating the compound's utility in assembling complex macrocyclic structures with potential applications in materials science and catalysis (Anguera et al., 2015).
Cross-Coupling Reactions for Heteroaryl Synthesis
Beaumard et al. (2010) highlighted the first example of mono Suzuki-Miyaura cross-coupling of a similar N-Boc-2,5-dibromopyrrole with a boronic acid. This methodology enabled the synthesis of nonsymmetrical pyrrole derivatives, illustrating the compound's role in facilitating selective functionalization and modification of heterocyclic compounds (Beaumard et al., 2010).
Catalysis and Functionalization
Li et al. (2014) developed a novel protocol for synthesizing tert-butyl esters from boronic acids, demonstrating the broader applicability of boronic acid derivatives in organic synthesis. This method uses palladium catalysis to achieve high yields, emphasizing the strategic role of boronic acid derivatives in constructing ester functionalities (Li et al., 2014).
Safety and Hazards
Mechanism of Action
Biochemical Pathways
Boronic acids are often used in the suzuki-miyaura coupling, a type of palladium-catalyzed cross-coupling reaction, to form carbon-carbon bonds .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of [1-(Tert-butoxycarbonyl)-1H-pyrrolo[2,3-B]pyridin-2-YL]boronic acid . For instance, the pH can affect the stability of boronic acids, as they tend to undergo hydrolysis in acidic conditions.
Properties
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[2,3-b]pyridin-2-yl]boronic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BN2O4/c1-12(2,3)19-11(16)15-9(13(17)18)7-8-5-4-6-14-10(8)15/h4-7,17-18H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPOUEKWKYVQMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)N=CC=C2)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001130604 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 2-borono-, 1-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001130604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373273-49-4 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 2-borono-, 1-(1,1-dimethylethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1373273-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 2-borono-, 1-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001130604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.